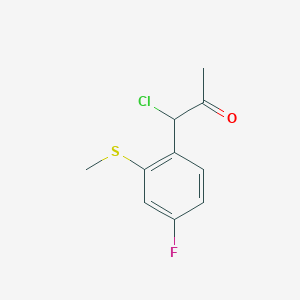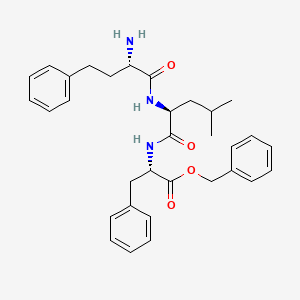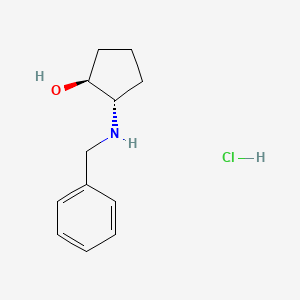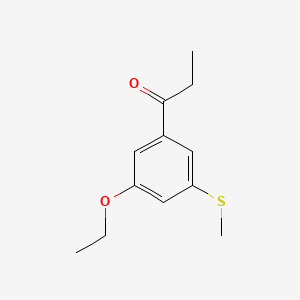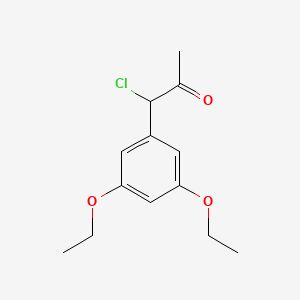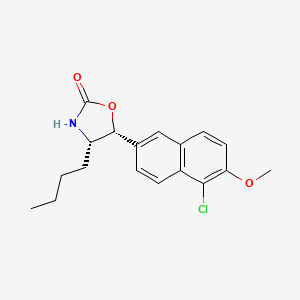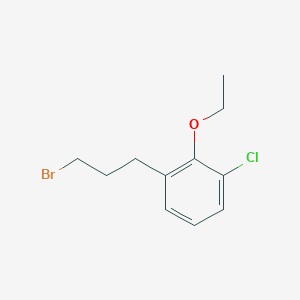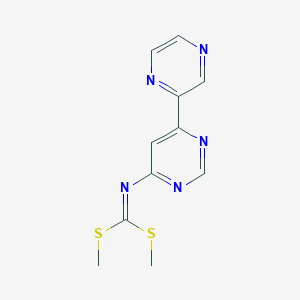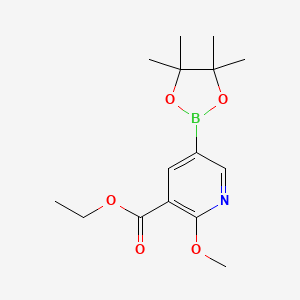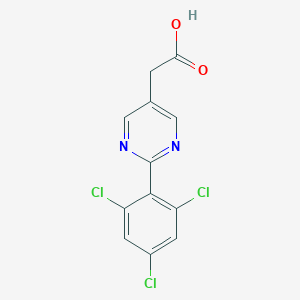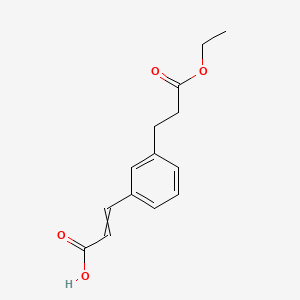
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an ethoxy group and an oxopropyl group attached to the phenyl ring, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropionic acid and 3-ethoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-bromopropionic acid with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form an intermediate compound.
Aldol Condensation: The intermediate undergoes aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanoic Acid: A carboxylic acid with a similar phenyl ring structure but lacking the ethoxy and oxopropyl groups.
Cinnamic Acid: Contains a phenyl ring and an acrylic acid moiety but lacks the ethoxy and oxopropyl groups.
Phenylacetic Acid: Similar phenyl ring structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of both ethoxy and oxopropyl groups attached to the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)9-7-12-5-3-4-11(10-12)6-8-13(15)16/h3-6,8,10H,2,7,9H2,1H3,(H,15,16) |
Clave InChI |
UIJNSGBDGHKKKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=CC=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


